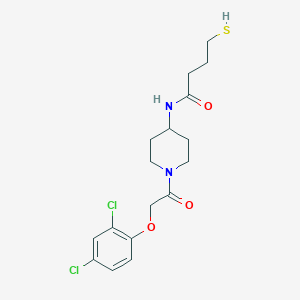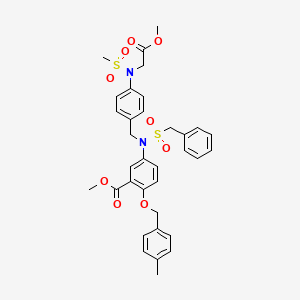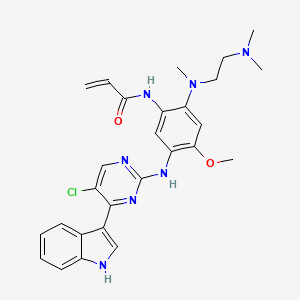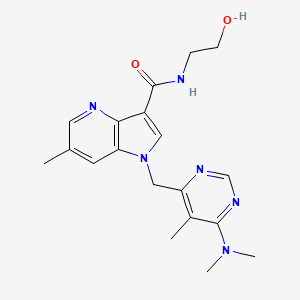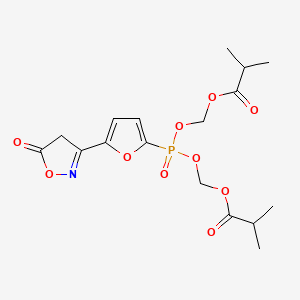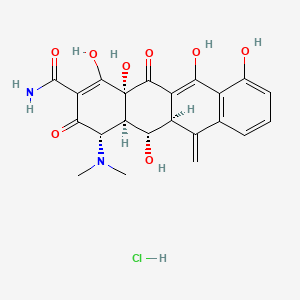
Chlorhydrate de méthacycline
Vue d'ensemble
Description
Le chlorhydrate de méthacycline est un antibiotique semi-synthétique à large spectre apparenté à la tétracycline. Il est connu pour sa vitesse d’excrétion plus lente, ce qui lui permet de maintenir des taux sanguins efficaces pendant une période plus longue. Le this compound est efficace contre une large gamme de bactéries Gram-positives et Gram-négatives, ce qui en fait un antibiotique précieux dans le traitement de diverses infections bactériennes .
Applications De Recherche Scientifique
Methacycline hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Le chlorhydrate de méthacycline exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Il se lie à la partie 16S de la sous-unité ribosomique 30S, empêchant la liaison de l’aminoacyl-ARNt au complexe ARNm-ribosome. Cette inhibition de la traduction conduit à la cessation de la croissance cellulaire bactérienne. La liaison est réversible, ce qui permet une activité antibactérienne contrôlée .
Analyse Biochimique
Biochemical Properties
Methacycline hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis. It interacts with the 16S part of the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits cell growth by blocking translation. Additionally, methacycline hydrochloride has been found to inhibit matrix metalloproteinases, although this mechanism does not contribute to its antibiotic effects .
Cellular Effects
Methacycline hydrochloride affects various types of cells and cellular processes. It inhibits cell growth by preventing translation, which is crucial for protein synthesis . This compound binds to the 16S part of the 30S ribosomal subunit, blocking the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible, allowing for potential recovery of cellular function once the compound is removed.
Molecular Mechanism
The molecular mechanism of methacycline hydrochloride involves its action as a protein synthesis inhibitor. By binding to the 16S part of the 30S ribosomal subunit, it prevents the amino-acyl tRNA from binding to the A site of the ribosome . This inhibition of translation leads to the suppression of cell growth. Methacycline hydrochloride also inhibits matrix metalloproteinases, which has led to research on chemically modified tetracyclines for treating conditions like rosacea, acne, and various types of neoplasms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methacycline hydrochloride change over time. The compound is known for its stability and slower excretion rate, which allows it to maintain effective blood levels for an extended period . Long-term studies have shown that methacycline hydrochloride can have sustained effects on cellular function, although bacterial resistance can reduce its overall usefulness .
Dosage Effects in Animal Models
The effects of methacycline hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting protein synthesis . At higher doses, methacycline hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Methacycline hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits protein synthesis by binding to the 16S part of the 30S ribosomal subunit . This interaction affects metabolic flux and metabolite levels, leading to the suppression of bacterial growth. The compound’s inhibition of matrix metalloproteinases also suggests potential effects on other metabolic pathways .
Transport and Distribution
Methacycline hydrochloride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its slower excretion rate allows it to maintain effective blood levels for an extended period . The compound’s distribution within tissues ensures its antimicrobial action against bacterial infections.
Subcellular Localization
The subcellular localization of methacycline hydrochloride involves its targeting to the ribosomal subunits. By binding to the 16S part of the 30S ribosomal subunit, it exerts its inhibitory effects on protein synthesis . This localization is crucial for its function as an antibiotic, as it directly interferes with the translation process within bacterial cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorhydrate de méthacycline est synthétisé par une série de réactions chimiques à partir de l’oxytétracyclineLes conditions réactionnelles impliquent généralement l’utilisation d’acides ou de bases forts et de températures contrôlées pour garantir que les modifications souhaitées sont obtenues .
Méthodes de production industrielle : En milieu industriel, le this compound est produit par synthèse chimique à grande échelle. Le procédé implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques. Le processus de production est soigneusement surveillé pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de méthacycline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés antibactériennes .
Réactifs et conditions courants :
Oxydation : De puissants oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène sont utilisés dans des conditions contrôlées.
Réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réaliser des changements structuraux spécifiques.
Substitution : Des réactions d’halogénation ou d’alkylation sont effectuées à l’aide de réactifs comme les halogènes ou les halogénures d’alkyle
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun possédant des propriétés antibactériennes uniques. Ces dérivés sont étudiés pour leur utilisation potentielle dans le traitement de différentes infections bactériennes .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications en recherche scientifique :
Comparaison Avec Des Composés Similaires
Le chlorhydrate de méthacycline fait partie de la famille des antibiotiques de la tétracycline. Parmi les composés similaires, citons :
- Tétracycline
- Doxycycline
- Minocycline
- Oxytétracycline
Unicité : Le this compound est unique en raison de sa vitesse d’excrétion plus lente, ce qui permet de maintenir des taux sanguins efficaces pendant une période prolongée. Cette caractéristique le rend particulièrement utile dans le traitement des infections bactériennes chroniques où des taux d’antibiotiques soutenus sont nécessaires .
Propriétés
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSARQTYDZXAO-CCHMMTNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
914-00-1 (Parent) | |
| Record name | Methacycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045382, DTXSID10947932 | |
| Record name | Methacycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-95-9, 2507-30-4 | |
| Record name | Methacycline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHACYCLINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methacycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metacycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



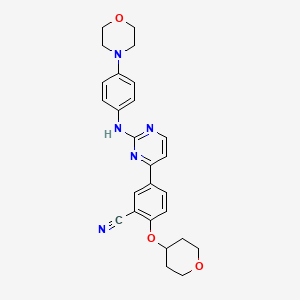
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)

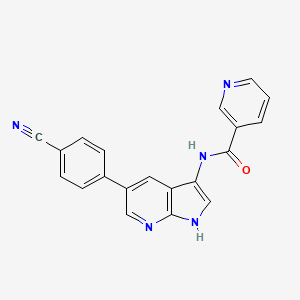
![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)

